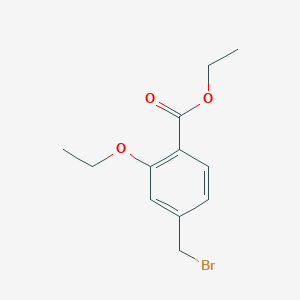

Ethyl 4-bromomethyl-2-ethoxy-benzoate

Description

Significance as a Versatile Synthetic Building Block

The utility of Ethyl 4-bromomethyl-2-ethoxy-benzoate as a synthetic building block stems from the distinct reactivity of its functional groups. Organic building blocks are essential components used in the synthesis of a wide array of organic molecules, including polymers, agrochemicals, and materials for various industries. hilarispublisher.com The bromomethyl group (-CH₂Br) is a particularly useful feature, acting as a potent electrophile. This makes it highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities.

This reactivity is analogous to similar benzyl (B1604629) bromides, such as Ethyl 4-(bromomethyl)benzoate, which is known to be a versatile building block for creating complex molecules like imidazoles, imidazo-fused heterocycles, and specialized ligands. chemicalbook.comrsc.org The core reactivity of the bromomethyl group allows chemists to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, thereby assembling more elaborate molecular frameworks. The presence of the ethyl ester and ethoxy groups on the aromatic ring further modifies the electronic properties and steric environment of the molecule, influencing its reactivity and providing additional sites for chemical modification in more advanced synthetic stages.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrO₃ |

| Molecular Weight | 287.15 g/mol |

| Key Functional Groups | Bromomethyl, Ethoxy, Ethyl Ester, Benzene (B151609) Ring |

Contextual Role in Pharmaceutical Intermediate Synthesis

A significant application of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. Intermediates are crucial molecular fragments that form the steps in the pathway to producing the final active pharmaceutical ingredient (API). The specific structure of this compound makes it an ideal precursor for certain drug synthons.

A notable example is its use in a synthetic route for 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, which is a key synthon for the antidiabetic drug Repaglinide. google.com In this process, this compound is itself synthesized and then undergoes further reactions. The synthesis involves the bromination of its precursor, ethyl 2-ethoxy-4-methylbenzoate. google.com The resulting this compound then serves as the crucial intermediate for the next step. google.com

The synthetic utility is demonstrated in the subsequent cyanation reaction, where the bromo group is replaced by a cyano group using sodium cyanide. google.com This reaction transforms this compound into ethyl 4-cyanomethyl-2-ethoxybenzoate. google.com This product is then selectively hydrolyzed to yield the target phenylacetic acid derivative, showcasing a clear and critical application of this compound in a pharmaceutical manufacturing context. google.com This role highlights how specifically functionalized building blocks are indispensable for creating the complex molecular structures required for modern therapeutics. nbinno.com

| Step | Reactant | Reaction | Product |

|---|---|---|---|

| 1 | Ethyl 2-ethoxy-4-methylbenzoate | Bromination | This compound |

| 2 | This compound | Cyanation with sodium cyanide | Ethyl 4-cyanomethyl-2-ethoxybenzoate |

| 3 | Ethyl 4-cyanomethyl-2-ethoxybenzoate | Selective hydrolysis | 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid |

Properties

IUPAC Name |

ethyl 4-(bromomethyl)-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-15-11-7-9(8-13)5-6-10(11)12(14)16-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPBJYKWFFSDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CBr)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218867 | |

| Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110017-07-7 | |

| Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110017-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 4 Bromomethyl 2 Ethoxy Benzoate

Precursor Synthesis and Functionalization Strategies

The immediate precursor to Ethyl 4-bromomethyl-2-ethoxy-benzoate is ethyl 4-methyl-2-ethoxybenzoate. The synthesis of this precursor involves two key transformations: the esterification of a carboxylic acid and the alkylation of a hydroxyl group. The sequence of these steps can be varied, but a common approach involves initial esterification followed by etherification.

Alkylation of 4-Methylsalicylic Acid Derivatives

The introduction of the 2-ethoxy group is typically achieved through an O-alkylation reaction, a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.

In the context of synthesizing ethyl 4-methyl-2-ethoxybenzoate, the starting material would be ethyl 4-methylsalicylate. The phenolic hydroxyl group of this molecule is acidic enough to be deprotonated by a suitable base, such as potassium carbonate. The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with an ethylating agent like diethyl sulfate (B86663) or ethyl iodide. Diethyl carbonate is also emerging as a greener alternative to traditional ethylating agents. mdpi.com The use of a less sterically hindered primary alkyl halide ensures that the reaction proceeds via an SN2 mechanism, leading to the desired ether product. youtube.comyoutube.com

A typical reaction setup would involve dissolving ethyl 4-methylsalicylate in a polar aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of a base and the ethylating agent. The reaction mixture is then heated to ensure a reasonable reaction rate.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Ethyl 4-methylsalicylate | N/A |

| Ethylating Agent | Diethyl sulfate / Ethyl iodide | mdpi.com |

| Base | Potassium carbonate | mdpi.com |

| Solvent | Dimethylformamide (DMF) / Acetone | N/A |

| Temperature | 50-100 °C | N/A |

Esterification Protocols

The ethyl ester functionality in the target molecule is commonly introduced via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. uomustansiriyah.edu.iqivypanda.comuakron.edu For the synthesis of the precursor, 4-methylsalicylic acid would be reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.netorganic-chemistry.org

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. uakron.eduorganic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Deprotonation of this species then affords the final ester product. uomustansiriyah.edu.iq The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, or the water formed during the reaction is removed. uakron.edu

Table 2: General Conditions for Fischer-Speier Esterification

| Parameter | Condition | Reference |

|---|---|---|

| Carboxylic Acid | 4-Methylsalicylic acid | N/A |

| Alcohol | Ethanol (often in excess) | researchgate.net |

| Catalyst | Concentrated Sulfuric Acid / p-TsOH | uomustansiriyah.edu.iqresearchgate.net |

| Temperature | Reflux | semanticscholar.org |

| Reaction Time | Several hours | researchgate.net |

Selective Bromination Techniques and Mechanistic Considerations

The final step in the synthesis of this compound is the selective bromination of the methyl group at the 4-position of the benzene (B151609) ring. This transformation is a benzylic bromination, which proceeds via a free-radical mechanism.

Free Radical Bromination with N-Bromosuccinimide (NBS) and Radical Initiators

The Wohl-Ziegler reaction is a widely employed method for the selective bromination of allylic and benzylic positions. youtube.comyoutube.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or upon photochemical initiation. youtube.com The use of NBS is advantageous as it provides a low and constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. youtube.comyoutube.com

The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although due to its toxicity, alternative solvents like cyclohexane, acetonitrile, or 1,2-dichlorobenzene (B45396) are now preferred. The mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of ethyl 4-methyl-2-ethoxybenzoate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of NBS (or Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

Optimization of Brominating Agents and Reaction Conditions

The efficiency and selectivity of the benzylic bromination can be significantly influenced by the choice of brominating agent and the reaction conditions. While NBS is the most common reagent for this transformation, other N-bromoamides and imides can also be used.

The optimization of reaction conditions is crucial to maximize the yield of the desired monobrominated product and minimize the formation of byproducts, such as the dibrominated compound or products of aromatic bromination. Key parameters to consider include:

Solvent: The choice of solvent can affect the solubility of NBS and the reaction kinetics. Acetonitrile has been shown to be an effective solvent, avoiding the use of hazardous chlorinated solvents.

Initiator: The concentration of the radical initiator should be carefully controlled. AIBN is a common choice as its decomposition rate is well-characterized at different temperatures.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a steady rate of radical initiation.

Light: Photochemical initiation using a lamp can also be employed, sometimes offering milder reaction conditions.

Table 3: Optimized Conditions for Benzylic Bromination of a Substituted Toluene

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Ethyl 4-methyl-2-ethoxybenzoate | N/A |

| Brominating Agent | N-Bromosuccinimide (NBS) | |

| Radical Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | |

| Solvent | Acetonitrile / 1,2-Dichlorobenzene | |

| Temperature | 80 °C to Reflux |

Novel Synthetic Routes and Process Intensification

In recent years, there has been a significant drive towards developing more sustainable, efficient, and safer chemical processes. Process intensification, which aims to achieve dramatic improvements in manufacturing and processing by redesigning equipment and techniques, has been at the forefront of this movement. Continuous flow chemistry, in particular, has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients.

The application of continuous flow technology to benzylic bromination reactions offers several advantages over traditional batch processing. These include:

Enhanced Safety: Continuous flow reactors have a much smaller reaction volume at any given time, which significantly reduces the risks associated with handling hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction selectivity and higher yields.

Scalability: Scaling up a continuous flow process is often more straightforward than in batch, as it can be achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel).

Integration of Photochemistry: Flow reactors are particularly well-suited for photochemical reactions, as they allow for uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in larger batch reactors.

A continuous flow setup for the synthesis of this compound would typically involve pumping a solution of the precursor, ethyl 4-methyl-2-ethoxybenzoate, and NBS in a suitable solvent (e.g., acetonitrile) through a heated or irradiated tube reactor. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction conversion and selectivity. The output stream from the reactor can then be collected for purification. This approach not only improves the safety and efficiency of the synthesis but also aligns with the principles of green chemistry by reducing waste and energy consumption.

Purification Methodologies for Synthetic Intermediates

The synthesis of high-purity this compound necessitates rigorous purification of its precursors. The methodologies employed are critical for removing unreacted starting materials, by-products, and other process-related impurities that could otherwise compromise the yield and quality of the final active pharmaceutical ingredient. The primary techniques utilized for the purification of key intermediates, such as substituted benzoic acid and benzoate (B1203000) ester derivatives, include recrystallization, column chromatography, and extraction/washing procedures.

Recrystallization is a widely applied technique for purifying solid intermediates. illinois.edualfa-chemistry.com This method leverages the differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. alfa-chemistry.com For intermediates structurally analogous to those in the synthesis of this compound, specific solvent systems have proven effective. For instance, a mixture of n-heptane and ethyl acetate (B1210297) is used for the recrystallization of bromomethyl-methoxybenzoic esters, yielding high-purity crystalline products. google.com Similarly, ethyl acetate has been successfully used to recrystallize related intermediates like 4-bromomethyl benzoyl caprolactam. ijcea.org The process typically involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of crystals, which are then isolated by filtration. youtube.com

Column chromatography is another essential tool, particularly for separating compounds with similar polarities or for purifying non-crystalline intermediates. ingentaconnect.com Silica (B1680970) gel is the most common stationary phase for these applications. The separation is achieved by eluting the mixture through the column with a carefully selected mobile phase (eluent). For benzoate ester intermediates, a common solvent system is a mixture of ethyl acetate and hexane. chemicalbook.com The polarity of the eluent can be adjusted (gradient elution) to effectively separate the target compound from impurities, as demonstrated in the purification of a dihydroxy-methylbenzoic acid ethyl ester using a dichloromethane/methanol gradient. iucr.org In some cases, a simple filtration through a silica pad is sufficient to remove baseline impurities. rsc.org

Extraction and washing are routine but crucial steps for removing specific types of impurities. For example, in syntheses involving N-bromosuccinimide (NBS) for bromination, the succinimide (B58015) by-product can be removed by washing the reaction mixture with water. google.com Aqueous washes are also effective for removing inorganic salts and other water-soluble impurities. chemicalbook.com The organic phase, containing the desired intermediate, is then dried over an agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) and concentrated to yield the purified product. chemicalbook.comrsc.org

The selection of a specific purification strategy or a combination of methods depends on the nature of the intermediate, the impurities present, and the required final purity.

Table 1: Recrystallization Methods for Related Synthetic Intermediates

| Intermediate Class | Solvent System | Outcome | Reference |

| 4-Bromomethyl-3-methoxybenzoic ester | n-Heptane/Ethyl Acetate (2:1) | 95% yield of colorless crystals | google.com |

| 4-Bromomethyl benzoyl caprolactam | Ethyl Acetate | Purified solid product | ijcea.org |

| 4'-Bromomethyl-2-cyanobiphenyl | Monochlorobenzene | Crystals precipitated upon cooling | google.com |

| 4-(Bromomethyl) benzonitrile | Carbon Tetrachloride (CCl₄) | Crystalline product upon cooling | rsc.org |

Table 2: Chromatographic Purification of Related Benzoate Esters and Intermediates

| Intermediate | Stationary Phase | Mobile Phase (Eluent) | Technique | Reference |

| Ethyl 4-(bromomethyl)benzoate | Silica Gel | Ethyl Acetate / Hexane | Column Chromatography | chemicalbook.com |

| 2,4-Dihydroxy-6-methylbenzoic acid ethyl ester | Silica Gel | Dichloromethane / Methanol (Gradient) | Column Chromatography | iucr.org |

| Ethyl 2-methyl-3-oxobutanoate | Silica Gel | 5% Ethyl Acetate in Hexane | Flash Column Chromatography | orgsyn.org |

| Various Amino Compounds | Silica Gel | Dichloromethane (CH₂Cl₂) | Filtration through Silica Pad | rsc.org |

Chemical Transformations and Reaction Pathways of Ethyl 4 Bromomethyl 2 Ethoxy Benzoate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule for nucleophilic attack. As a benzylic halide, the C-Br bond is activated towards Sₙ2 displacement due to the stabilization of the transition state by the adjacent benzene (B151609) ring. This allows for the facile introduction of a wide range of functional groups.

Cyanation Reactions for Alkyl Chain Extension

The displacement of the bromide ion by a cyanide nucleophile (CN⁻) is a powerful carbon-carbon bond-forming reaction, effectively extending the alkyl chain by one carbon. This transformation converts the bromomethyl group into a cyanomethyl group, which serves as a precursor to other important functionalities like carboxylic acids, amines, and amides. The reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.

The resulting product, ethyl 4-(cyanomethyl)-2-ethoxy-benzoate, is a key intermediate for further synthetic elaborations.

Table 1: Cyanation Reaction of Ethyl 4-bromomethyl-2-ethoxy-benzoate

| Reactant | Reagent | Product | Reaction Type |

|---|

Alkoxylation and Ether Formation Reactions

Ethers can be readily synthesized from this compound via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of the benzylic bromide with an alkoxide or phenoxide nucleophile. masterorganicchemistry.comwikipedia.org The process follows an Sₙ2 mechanism, where the alkoxide displaces the bromide to form a new carbon-oxygen bond. wikipedia.org

This method is highly versatile, allowing for the introduction of a diverse range of alkoxy groups by simply varying the alcohol used to generate the alkoxide. The reaction is typically performed by first deprotonating an alcohol (R-OH) with a strong base like sodium hydride (NaH) to form the alkoxide (RO⁻), which then acts as the nucleophile. masterorganicchemistry.com For example, reaction with sodium ethoxide (NaOEt) in ethanol (B145695) would yield ethyl 4-(ethoxymethyl)-2-ethoxy-benzoate. chemicalbook.com

Table 2: Alkoxylation Reaction of this compound

| Reactant | Reagent | Product (General) | Reaction Type |

|---|

Amination Reactions in Synthetic Design

The bromomethyl group is an effective electrophile for the N-alkylation of amines. This reaction provides a direct route to synthesize various secondary, tertiary, and quaternary ammonium (B1175870) salts. The reaction with a primary or secondary amine typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. This pathway is crucial for building more complex molecules that incorporate a substituted benzylamine (B48309) framework.

For instance, reacting this compound with a primary amine (R-NH₂) would yield the corresponding secondary amine derivative, ethyl 4-((R-amino)methyl)-2-ethoxy-benzoate. An alternative, indirect route to primary amines involves the chemical reduction of the cyanomethyl derivative obtained from the cyanation reaction (see 3.1.1).

Table 3: Amination Reaction of this compound

| Reactant | Reagent (e.g.) | Product (e.g.) | Reaction Type |

|---|

Carbonylation Reactions: Palladium-Catalyzed Synthesis of Carboxylic Acid Derivatives

Palladium-catalyzed carbonylation represents a sophisticated method for converting the benzylic bromide into a carboxylic acid derivative, such as an ester or amide. nih.govnih.govdigitellinc.com This reaction involves the insertion of a carbon monoxide (CO) molecule into the carbon-bromine bond, facilitated by a palladium catalyst. nih.govnih.govdigitellinc.com

The transformation of benzylic halides typically proceeds under an atmosphere of carbon monoxide, often at low pressures, using a palladium complex as the catalyst. nih.govnih.govacs.org Depending on the nucleophile present in the reaction mixture (e.g., an alcohol or an amine), the corresponding ester or amide of the resulting phenylacetic acid derivative can be formed. This method provides a powerful tool for creating complex molecular architectures.

Table 4: Palladium-Catalyzed Carbonylation of this compound

| Reactant | Reagents | Product (Example with ROH) | Reaction Type |

|---|

Modifications of the Ester Functional Group in Synthetic Strategies

The ethyl ester group (-COOCH₂CH₃) on the aromatic ring provides another handle for synthetic modification, with hydrolysis being the most common transformation. Esters can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. chemguide.co.uk

Base-promoted hydrolysis, often referred to as saponification, is typically preferred because it is an irreversible process. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.uk This initially produces the sodium salt of the carboxylic acid (a carboxylate) and ethanol. quora.comyoutube.com Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the free carboxylic acid, 4-bromomethyl-2-ethoxy-benzoic acid. quora.comyoutube.com

Table 5: Hydrolysis of the Ester Functional Group

| Reactant | Reagents | Final Product | Reaction Type |

|---|

Applications of Ethyl 4 Bromomethyl 2 Ethoxy Benzoate in Complex Molecule Synthesis

Key Intermediate in the Total Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of Ethyl 4-bromomethyl-2-ethoxy-benzoate is most prominently demonstrated in its application as a crucial precursor in the synthesis of commercially significant active pharmaceutical ingredients (APIs). Its precisely arranged functional groups enable the efficient construction of the core structures of these therapeutic agents.

Precursor to Repaglinide and Analogues

This compound is a well-documented intermediate in the multi-step synthesis of Repaglinide, an oral medication used in the management of type 2 diabetes. drugfuture.comnih.gov In a common synthetic route, the journey to Repaglinide begins with 2-hydroxy-4-methylbenzoic acid. This starting material undergoes etherification and esterification to yield Ethyl 2-ethoxy-4-methylbenzoate. The pivotal step to forming the target intermediate involves the radical bromination of this compound, typically using N-Bromosuccinimide (NBS) or bromine in the presence of a radical initiator like AIBN, which selectively brominates the methyl group to afford this compound. drugfuture.com

Once formed, the highly reactive bromomethyl group is readily converted into a cyanomethyl group via nucleophilic substitution with sodium cyanide. drugfuture.com This nitrile is then hydrolyzed to produce a carboxylic acid moiety, ultimately forming the key acid synthon, [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid. drugfuture.com This synthon contains the complete carbon framework derived from the initial building block and is subsequently coupled with the amine portion of the final API to form the ethyl ester of Repaglinide, which is then hydrolyzed to yield the final drug product. drugfuture.comgoogle.com

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 2-Hydroxy-4-methylbenzoic acid | Ethyl bromide, K2CO3 | Ethyl 2-ethoxy-4-methylbenzoate | Introduction of ethoxy and ethyl ester groups |

| 2 | Ethyl 2-ethoxy-4-methylbenzoate | Br2, AIBN in CCl4 | This compound | Formation of the reactive bromomethyl intermediate |

| 3 | This compound | NaCN | Ethyl 4-cyanomethyl-2-ethoxy-benzoate | Conversion of bromide to a nitrile for chain extension |

| 4 | Ethyl 4-cyanomethyl-2-ethoxy-benzoate | HCl, Ethanol (B145695) | 2-Ethoxy-4-(ethoxycarbonylmethyl)benzoic acid ethyl ester | Hydrolysis of the nitrile to form the acetic acid side chain |

| 5 | 2-Ethoxy-4-(ethoxycarbonylmethyl)benzoic acid ethyl ester | NaOH | [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid | Selective hydrolysis to prepare for amide coupling |

| 6 | [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid | (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, Coupling agents | Ethyl Repaglinide | Amide bond formation to assemble the core structure |

| 7 | Ethyl Repaglinide | NaOH | Repaglinide | Final hydrolysis to the active pharmaceutical ingredient |

Synthesis of Other Therapeutically Relevant Compounds

While its role in the synthesis of Repaglinide is its most cited application, the chemical reactivity of this compound makes it a potentially valuable intermediate for a range of other therapeutically relevant compounds. The reactive benzylic bromide can be displaced by a wide variety of nucleophiles (such as phenols, thiols, and amines), allowing for its incorporation into larger, more complex molecules through ether, thioether, or amine linkages. This versatility enables its use in generating libraries of compounds for drug discovery programs.

Utility in the Construction of Advanced Organic Scaffolds

Beyond specific API synthesis, this compound serves as a versatile building block for the creation of advanced organic frameworks. hilarispublisher.com Its distinct reactive sites can be addressed orthogonally to introduce diverse functionalities and construct intricate molecular designs.

Formation of Aromatic and Heteroaromatic Systems

The bromomethyl group on the benzoate (B1203000) ring is a powerful tool for electrophilic substitution and cyclization reactions. It can be used to alkylate electron-rich aromatic or heteroaromatic systems, effectively tethering the 2-ethoxybenzoate moiety to other cyclic structures. For instance, a related compound, ethyl 4-(bromomethyl)benzoate, is utilized in the preparation of imidazoles and other fused heterocyclic systems. By analogy, this compound can serve a similar function, enabling the synthesis of complex, multi-ring systems that are common scaffolds in medicinal chemistry.

Building Block for Polyfunctionalized Molecules

The structure of this compound is inherently suited for creating polyfunctionalized molecules. mdpi.com The bromomethyl group acts as a handle for introducing one functional group or molecular fragment, while the ethyl ester provides a second site for modification. The ester can be hydrolyzed to a carboxylic acid, which can then participate in a wide array of reactions, such as forming amides, esters, or other acid derivatives.

The synthesis of Repaglinide itself exemplifies this utility, where the bromomethyl group is ultimately transformed into an acetic acid side chain that forms an amide bond. drugfuture.com Furthermore, the benzylic bromide is susceptible to reactions like Williamson ether synthesis, allowing for the attachment of long alkyl chains or other functionalized moieties, leading to molecules with diverse chemical and physical properties. mdpi.com This dual reactivity makes it a strategic component for assembling complex target molecules from simpler precursors. researchgate.net

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For "Ethyl 4-bromomethyl-2-ethoxy-benzoate," ¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms, while ¹³C NMR would map the carbon skeleton.

Detailed analysis of the ¹H NMR spectrum of "this compound" in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each set of protons. The ethoxy group attached to the aromatic ring and the ethyl ester group each present a characteristic triplet and quartet pattern due to spin-spin coupling between the adjacent methyl and methylene (B1212753) protons. The bromomethyl group appears as a singlet, as there are no adjacent protons to couple with. The aromatic protons exhibit signals in the downfield region, with their splitting patterns and chemical shifts being indicative of their positions on the substituted benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| Ethyl (ester and ether) -CH₃ | 1.45 | multiplet | 6H |

| Ethoxy -OCH₂- | 4.12 | quartet | 2H |

| Ester -OCH₂- | 4.34 | quartet | 2H |

| Bromomethyl -CH₂Br | 4.46 | singlet | 2H |

| Aromatic H | 6.97 | singlet | 1H |

| Aromatic H | 6.98 | doublet | 1H |

| Aromatic H | 7.72 | doublet | 1H |

Table 1: ¹H NMR Spectroscopic Data for this compound.

As of the latest available data, detailed experimental ¹³C NMR data for "this compound" has not been reported in peer-reviewed literature. However, theoretical calculations and spectral prediction software can provide estimated chemical shifts for the carbon atoms in the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For "this compound," mass spectrometry confirms the molecular mass and provides insights into its fragmentation pattern, which helps in structural elucidation.

The mass spectrum of "this compound" shows a molecular ion peak corresponding to its molecular weight. The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides further structural confirmation. Key fragment ions observed in the mass spectrum of "this compound" are listed in the table below. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 287 | 12 | [M+H]⁺ (with ⁸¹Br) |

| 286 | 10 | [M]⁺ (with ⁸¹Br) |

| 208 | 14 | [M - Br]⁺ |

| 161 | 47 | [M - CH₂Br - OC₂H₅]⁺ |

| 147 | 24 | [M - COOC₂H₅ - Br]⁺ |

| 134 | 100 | [C₈H₈O₂]⁺ |

| 119 | 16 | [C₇H₅O₂]⁺ |

| 105 | 28 | [C₇H₅O]⁺ |

Table 2: Mass Spectrometry Fragmentation Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

While a specific, experimentally obtained IR spectrum for "this compound" is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on its structure. The spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, the C-O stretching of the ester and ether linkages, the C-Br stretching of the bromomethyl group, and various vibrations associated with the substituted aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1715 - 1735 |

| C-O (Ester and Ether) | 1000 - 1300 |

| C-Br (Alkyl Halide) | 500 - 600 |

| C-H (Aromatic) | 3000 - 3100 |

| C=C (Aromatic) | 1400 - 1600 |

| C-H (Aliphatic) | 2850 - 3000 |

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound.

Emerging Research Avenues and Future Prospects

Green Chemistry Approaches in the Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact. For a compound like Ethyl 4-bromomethyl-2-ethoxy-benzoate, this involves optimizing both its synthesis and its subsequent reactions to be more eco-friendly.

Traditional synthesis often involves two key steps: the esterification of the corresponding benzoic acid and the bromination of the methyl group. Green approaches aim to improve these steps. For the esterification, researchers are exploring alternatives to conventional acid catalysts like sulfuric acid. prepchem.comquora.com Solid acid catalysts, such as expandable graphite (B72142) or modified clays, offer advantages like reusability, reduced corrosion, and simpler product purification. cibtech.orggoogle.com Microwave-assisted esterification is another green technique that can significantly shorten reaction times and improve energy efficiency. cibtech.org

For the benzylic bromination step, conventional methods often use N-Bromosuccinimide (NBS) in halogenated solvents like carbon tetrachloride, which are toxic. chemicalbook.com Greener alternatives focus on replacing hazardous reagents and solvents. One promising approach is the use of sodium bromide (NaBr) in combination with an oxidizing agent like sodium perborate, which is inexpensive and stable. digitellinc.com Another environmentally friendly method employs a bromide-bromate couple in an aqueous medium, which generates the reactive brominating species in situ and avoids the use of organic solvents. researchgate.net Transition-metal-free aerobic bromination, using sources like HBr or NaBr with oxygen as the terminal oxidant, represents a highly sustainable pathway. nih.gov

| Synthetic Step | Conventional Method | Green Chemistry Alternative | Key Advantages |

| Esterification | Benzoic acid + Ethanol (B145695) + H₂SO₄ catalyst prepchem.comquora.com | Microwave heating with solid acid catalysts (e.g., expandable graphite) cibtech.org | Faster reaction, catalyst reusability, reduced waste. |

| Bromination | NBS in CCl₄ chemicalbook.com | NaBr/Sodium Perborate digitellinc.com; Aqueous Bromide/Bromate couple researchgate.net; Aerobic oxidation of HBr nih.gov | Avoids hazardous solvents and reagents, uses water as a solvent, safer reagents. |

Exploration of New Catalytic Transformations

The presence of the bromomethyl group makes this compound an excellent substrate for a variety of catalytic transformations, particularly cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. This functionality is characteristic of benzyl (B1604629) bromides, which are widely used as reagents for introducing benzyl groups in organic synthesis. wikipedia.orgnih.gov

Palladium-catalyzed cross-coupling reactions are a major area of exploration. For instance, Suzuki coupling with arylboronic acids could be employed to synthesize complex biaryl structures, which are common motifs in pharmaceuticals. researchgate.net Similarly, coupling reactions with organosilicon compounds (Hiyama coupling) or organotin compounds (Stille coupling) offer pathways to other valuable derivatives. nih.gov The development of photocatalytic methods, which use visible light to drive reactions, is a particularly active field. A cooperative catalysis approach, using a photocatalyst and a nucleophilic catalyst like lutidine, can transform benzyl bromides into radicals for Giese coupling reactions with electron-deficient alkenes under mild conditions. organic-chemistry.orgnih.govacs.org

Organocatalysis , which uses small organic molecules as catalysts, presents another frontier. Chiral phosphoric acids or amines could catalyze enantioselective alkylations of various nucleophiles with this compound, providing access to chiral molecules of interest in medicinal chemistry. nih.govnih.gov

| Catalytic Method | Reactant Partner | Potential Product Type | Significance |

| Palladium-Catalyzed Coupling | Arylboronic Acids (Suzuki) researchgate.net | Biaryl compounds | Access to common pharmaceutical scaffolds. |

| Photocatalytic Coupling | Electron-deficient alkenes (Giese) organic-chemistry.org | Complex functionalized molecules | Uses visible light, mild reaction conditions. |

| Organocatalysis | Aldehydes, Imines nih.govnih.gov | Chiral α-functionalized compounds | Metal-free synthesis of enantiomerically enriched products. |

Design and Synthesis of Novel Derivatives with Enhanced Reactivity

This compound is an ideal starting material for creating libraries of novel derivatives. The reactive C-Br bond serves as a handle for introducing a wide range of functional groups through nucleophilic substitution. This allows for the systematic modification of the molecule's structure to tune its physical, chemical, and biological properties.

A significant application is in the synthesis of heterocyclic compounds , which are of paramount importance in drug discovery. For example, reaction with 2-aminothiophenols or 2-aminophenols can lead to the formation of benzothiazole (B30560) and benzoxazole (B165842) derivatives, respectively. rsc.orgnih.govnih.gov These scaffolds are present in numerous biologically active molecules. Similarly, it can be used to prepare substituted imidazoles and other fused heterocyclic systems. chemicalbook.com The synthesis of these derivatives can often be achieved using green and catalyst-free methods, for instance, by reacting with the appropriate precursors in sustainable solvents like ethanol or even under solvent-free conditions. nih.govbohrium.com

By reacting with different nucleophiles, a diverse array of derivatives can be accessed. For example, reaction with amines would yield aminomethyl derivatives, while reaction with thiols would produce thiomethyl ethers. These new derivatives, featuring altered electronic properties and steric profiles, could exhibit enhanced reactivity in subsequent transformations or possess unique biological activities.

Expanding the Scope of Applications in Medicinal and Agrochemical Chemistry

The true potential of this compound lies in its application as an intermediate for compounds with biological activity. While the compound itself is not typically the final active ingredient, the derivatives synthesized from it are of great interest in both medicinal and agrochemical research.

In medicinal chemistry , the structural motifs accessible from this building block are frequently found in pharmacologically active agents. As mentioned, benzothiazoles and benzimidazoles are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. By using this compound as a starting point, chemists can design and synthesize novel candidates for drug discovery programs. The ethoxy and ester groups can be further modified to optimize properties like solubility, metabolic stability, and target binding affinity.

In agrochemical chemistry , there is a constant need for new herbicides, insecticides, and fungicides with novel modes of action to combat resistance. The benzyl ether linkage is a key feature in some commercial herbicides, such as cinmethylin, which targets fatty acid thioesterase enzymes in weeds. nih.gov This suggests that derivatives of this compound, particularly those converted into benzyl ethers or related structures, could be promising candidates for new herbicidal agents. The degradation and environmental fate of such ester-containing compounds are also important considerations in agrochemical design. mdpi.com The exploration of its derivatives could lead to the discovery of new active ingredients for crop protection.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4-bromomethyl-2-ethoxy-benzoate, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves bromination of ethyl 2-ethoxy-4-methylbenzoate using N-bromosuccinimide (NBS) in an organic solvent (e.g., CCl₄ or DMF) at 40–60°C for 12–24 hours. Evidence from a 2004 study reports a 50.9% yield under these conditions, with crystallization in petroleum ether . Key factors affecting yield include solvent polarity, reaction temperature, and stoichiometric ratios of NBS. Lower yields often result from incomplete bromination or side reactions (e.g., oxidation), necessitating purification via column chromatography or recrystallization.

Q. Q2. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H NMR peaks at δ 1.3–1.4 ppm (ethyl ester protons) and δ 4.3–4.5 ppm (bromomethyl group).

- Mass Spectrometry : A molecular ion peak at m/z 286 (M⁺) and fragments at m/z 208 (loss of Br) and 161 (cleavage of ethoxy group) .

- X-ray Crystallography : The SHELX program suite is widely used for small-molecule refinement, with SHELXL providing high-precision bond-length and angle data .

Q. Q3. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: this compound is a key intermediate for synthesizing chromen derivatives with anti-inflammatory or anticancer activity. For example, it is used to prepare ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, a precursor for repaglinide (an antidiabetic drug) . Its bromomethyl group enables facile substitution reactions (e.g., cyanation) to generate bioactive analogs .

Advanced Research Questions

Q. Q4. How can researchers optimize the bromination step to improve efficiency and scalability?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may reduce reaction time.

- Solvent Selection : Polar aprotic solvents like DMF enhance NBS reactivity but may require post-reaction neutralization (e.g., with K₂CO₃) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity (based on analogous bromination studies) .

Contradictions in yield data (e.g., 50.9% vs. higher yields in other studies) suggest scalability challenges due to exothermic side reactions, requiring rigorous temperature control .

Q. Q5. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer: Impurities like unreacted ethyl 2-ethoxy-4-methylbenzoate or brominated byproducts are quantified via:

- HPLC-MS : Using a C18 column with acetonitrile/water gradients and monitoring m/z 286 (target) vs. m/z 208 (degradant).

- GC-FID : Detects volatile impurities (e.g., ethyl acetate residues) with a detection limit of <0.1% .

Discrepancies between NMR and MS data (e.g., fragment ion abundance) require cross-validation with synthetic standards .

Q. Q6. How does the compound’s reactivity in nucleophilic substitution reactions correlate with its electronic structure?

Methodological Answer: The bromomethyl group’s electrophilicity is influenced by the electron-donating ethoxy substituent at the ortho position. DFT calculations (e.g., using Gaussian 16) reveal:

- Hammett Constants : σₚ values predict faster SN2 reactions with soft nucleophiles (e.g., CN⁻) compared to hard nucleophiles (e.g., OH⁻) .

- Steric Effects : The ethoxy group creates steric hindrance, slowing reactions in bulky solvents (e.g., toluene). Kinetic studies using in-situ IR spectroscopy are recommended to monitor real-time reactivity .

Q. Q7. What crystallographic data are available for derivatives of this compound?

Methodological Answer: SHELX programs (e.g., SHELXL) are used to refine crystal structures, with key parameters including:

- Space Group : Commonly P2₁/c for ester derivatives.

- Bond Lengths : C-Br bond lengths average 1.93 Å, consistent with sp³ hybridization .

Discrepancies in reported unit cell parameters (e.g., a = 10.2 Å vs. 10.5 Å) may arise from polymorphism or solvent inclusion during crystallization .

Data Contradiction Analysis

Q. Q8. How should researchers reconcile conflicting yield reports for the bromination step?

Methodological Answer: Contradictions in yields (e.g., 50.9% vs. 70% in other studies) stem from:

- Reagent Purity : Commercial NBS may contain succinimide impurities, reducing effective bromine availability.

- Workup Methods : Filtration vs. solvent extraction can alter recovery rates.

A 2023 study recommends pre-purifying NBS via recrystallization and using anhydrous solvents to achieve reproducible yields >65% .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ 200 mg/kg in rats) .

- Ventilation : Use fume hoods due to volatile brominated byproducts.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Future Research Directions

Q. Q10. How can computational modeling accelerate the development of novel derivatives?

Methodological Answer:

- Molecular Docking : Predict binding affinities for enzymes like COX-2 using AutoDock Vina.

- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ) with bioactivity .

- Machine Learning : Train models on existing chromen derivative datasets to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.